Methyl cis-15-tetracosenoate

Beschreibung

Nervonic acid methyl ester (C24:1n9) is a very-long-chain monounsaturated fatty acid ester derived from erucic acid (C22:1n9) and enriched in neural tissues, particularly in sphingomyelin of myelin sheaths . It plays a critical role in neurological health by enhancing myelin synthesis in human oligodendrocytes, as demonstrated by its ability to upregulate myelin basic protein, proteolipid protein, and sphingomyelin production while reducing inflammation . Its methyl ester form improves bioavailability, making it suitable for dietary supplements targeting demyelinating disorders like multiple sclerosis .

Eigenschaften

IUPAC Name |

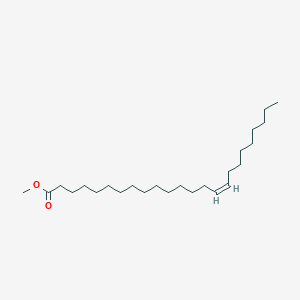

methyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311780 | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-88-2 | |

| Record name | Nervonic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nervonsäuremethylester kann durch Veresterung von Nervonsäure mit Methanol in Gegenwart eines sauren Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Nervonsäure und Methanol mit einer starken Säure wie Schwefelsäure, um den Ester zu bilden. Die Reaktionsbedingungen umfassen:

Temperatur: 60-70°C

Katalysator: Schwefelsäure

Reaktionszeit: 4-6 Stunden

Industrielle Produktionsmethoden: Die industrielle Produktion von Nervonsäuremethylester beinhaltet die Extraktion von Nervonsäure aus natürlichen Quellen wie Pflanzenkernölen, gefolgt von einer Veresterung. Das Verfahren umfasst:

Extraktion: Nervonsäure wird aus Pflanzenkernölen mit Lösungsmitteln extrahiert.

Veresterung: Die extrahierte Nervonsäure wird dann in Gegenwart eines sauren Katalysators mit Methanol verestert, um Nervonsäuremethylester zu produzieren

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nervonsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Nervonsäuremethylester kann oxidiert werden, um entsprechende Epoxide und hydroxylierte Produkte zu bilden.

Reduktion: Der Ester kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Hydrolyse: Säure- oder Basenhydrolyse von Nervonsäuremethylester ergibt Nervonsäure und Methanol.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Säurehydrolyse mit Salzsäure oder Basenhydrolyse mit Natriumhydroxid.

Hauptprodukte:

Oxidation: Epoxide und hydroxylierte Produkte.

Reduktion: Nervonsäurealkohol.

Hydrolyse: Nervonsäure und Methanol

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Treatment of Demyelinating Diseases

Nervonic acid and its derivatives, including methyl nervonate, have been investigated for their potential therapeutic effects on demyelinating diseases such as multiple sclerosis (MS). Research indicates that these compounds can contribute to the repair and regeneration of nerve fibers, making them candidates for treating conditions characterized by myelin damage . The pharmaceutical compositions containing nervonic acid are formulated to enhance myelin repair mechanisms, which are crucial in managing MS and similar disorders .

1.2 Neuroprotective Effects

Studies have shown that nervonic acid methyl ester may have neuroprotective properties by promoting the synthesis of sphingolipids in neuronal tissues. These lipids are essential components of myelin sheaths, contributing to the integrity and function of the nervous system . Supplementation with nervonic acid has been associated with improved outcomes in neurological disorders, highlighting its role as a potential therapeutic agent in neurodegenerative diseases .

Nutritional Applications

2.1 Infant Nutrition

Nervonic acid is naturally present in human milk and is vital for infant brain development. Its supplementation in infant formulas may support neurological growth and cognitive function during critical developmental stages . The incorporation of nervonic acid methyl ester into dietary formulations can enhance the nutritional profile of products aimed at infants and young children.

2.2 Dietary Supplements

As an essential fatty acid, nervonic acid methyl ester is being explored as a dietary supplement for adults to support cognitive health and potentially mitigate risks associated with psychiatric disorders . Research indicates a correlation between low levels of nervonic acid and increased susceptibility to mental health issues, suggesting that supplementation could offer protective benefits .

Biochemical Research Applications

3.1 Fatty Acid Analysis

Nervonic acid methyl ester serves as a standard in fatty acid analysis using gas chromatography-mass spectrometry (GC-MS). Its presence in various biological samples aids in understanding lipid metabolism and fatty acid profiles in different organisms . This application is particularly relevant in studies examining the fatty acid composition of human milk and other biological matrices .

3.2 Production Studies

Research into the microbial production of nervonic acid has identified specific strains capable of synthesizing high yields of this fatty acid. For example, Mortierella capitata has been studied for its ability to produce nervonic acid under controlled fermentation conditions, offering insights into sustainable production methods for this valuable compound . These findings have implications for industrial applications where large-scale production of fatty acids is required.

Case Studies and Research Findings

Wirkmechanismus

Nervonic Acid Methyl Ester exerts its effects by incorporating into the myelin sheath of nerve fibers, promoting the repair and regeneration of nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. The molecular targets include sphingomyelin and other sphingolipids in the nervous system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional differences between nervonic acid methyl ester and related compounds:

Key Research Findings

Binding Selectivity: Nervonic acid methyl ester (C24:1n9) exhibits preferential binding to polyaromatic molecular tubes over its saturated analog, lignoceric acid methyl ester (C24:0), due to its monounsaturated double bond. This property is exploited in separation technologies .

Neurological Applications: Unlike other esters, nervonic acid methyl ester uniquely enhances oligodendrocyte maturation and myelin synthesis, as shown in human cell studies . In contrast, linoleic and oleic acid methyl esters primarily serve metabolic and structural roles .

Abundance and Detection: Nervonic acid methyl ester is less abundant in most natural sources compared to shorter-chain esters like linoleic or oleic acids. For example, in Berberis spp., α-linolenic (C18:3) and linoleic (C18:2) acids dominate, while nervonic acid is a minor component . Its quantification in plasma is challenging due to co-elution with docosahexaenoic acid (DHA) in gas chromatography .

Industrial and Therapeutic Uses: While nervonic acid methyl ester is explored for neurological therapies, erucic and linoleic acid methyl esters are widely used in biodiesel production due to their higher abundance and lower cost .

Chemical and Physical Properties

- Solubility and Separation : Nervonic acid methyl ester’s long chain and unsaturation necessitate specialized separation techniques, such as molecular distillation and urea inclusion, to isolate it from plant oils (e.g., Acer truncatum seed oil) .

- Stability: The monounsaturated structure of nervonic acid methyl ester makes it less prone to oxidation compared to polyunsaturated esters like linoleic acid, enhancing its shelf-life in formulations .

Biologische Aktivität

Nervonic acid methyl ester (also known as methyl nervonate) is a very long-chain monounsaturated fatty acid (C24:1 Δ15) that has garnered significant attention for its biological activities, particularly in relation to neurological health. This article delves into the biological activity of nervonic acid methyl ester, exploring its role in brain function, potential therapeutic applications, and findings from recent studies.

Overview of Nervonic Acid Methyl Ester

Nervonic acid is primarily found in the myelin sheath and white matter of the human brain, playing a crucial role in the development and maintenance of neuronal structures. Its methyl ester form, nervonic acid methyl ester, retains many of the bioactive properties of the parent compound.

Biological Functions

-

Neurological Health :

- Nervonic acid is essential for the formation and maintenance of myelin sheaths around nerve fibers, which is vital for proper nerve signal transmission. Studies have indicated that higher levels of nervonic acid are associated with improved cognitive function and a lower risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- It has been shown to promote nerve repair and regeneration, particularly after injuries to the nervous system .

- Antibacterial Properties :

-

Therapeutic Potential :

- The compound has been identified as having therapeutic potential for treating demyelinating disorders, with supplementation showing effectiveness in alleviating symptoms associated with conditions like multiple sclerosis .

- It also functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of nervonic acid methyl ester:

- Production Enhancement : A recent study utilized metabolic engineering in Yarrowia lipolytica to enhance the production of nervonic acid. This approach led to a significant increase in lipid production and highlighted the potential for cost-effective synthesis of nervonic acid and its derivatives for pharmaceutical applications .

- Antibacterial Activity Assessment : In an investigation into the bioactive constituents of Petroselinum crispum (parsley), nervonic acid methyl ester was identified as a major component. The study employed GC-MS analysis to confirm its presence and assessed its antibacterial properties, revealing stronger effects against Gram-negative bacteria compared to Gram-positive strains .

Data Table: Summary of Biological Activities

Q & A

Q. How can biosynthesis pathways inform engineered production of NAME?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.